molecular formula C8H17NO2 B12505323 2-(Dimethylamino)-4-methylpentanoic acid

2-(Dimethylamino)-4-methylpentanoic acid

Cat. No.: B12505323
M. Wt: 159.23 g/mol
InChI Key: FZLYRJBAUQHHIH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the second carbon and a methyl group attached to the fourth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-(dimethylamino)ethanol with 4-methylpentanoic acid under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the acid chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

2-(Dimethylamino)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar nucleophilic properties.

    Methylaminoquinolines: Compounds with similar functional groups but different structural frameworks.

    Dimethylaminoethanol: A related compound with similar chemical properties but different applications.

Uniqueness

2-(Dimethylamino)-4-methylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a dimethylamino group and a methyl group on the pentanoic acid backbone sets it apart from other similar compounds, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(dimethylamino)-4-methylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)

InChI Key

FZLYRJBAUQHHIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C

Origin of Product

United States

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